Cas no 1021073-99-3 (2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound featuring a benzenesulfonyl-substituted piperidine core linked to a 2,4-difluorophenylacetamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The benzenesulfonyl group enhances stability and may influence binding interactions, while the difluorophenyl moiety can improve pharmacokinetic properties such as metabolic resistance. The compound’s modular design allows for further derivatization, making it valuable for exploring structure-activity relationships in therapeutic targets. Its well-defined synthetic pathway ensures reproducibility, and its purity can be optimized for research applications. This molecule is suited for investigations in enzyme inhibition or receptor modulation studies.
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide structure
1021073-99-3 structure
商品名:2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
CAS番号:1021073-99-3
MF:C19H20F2N2O3S
メガワット:394.435510635376
CID:6180133
PubChem ID:44015463

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
    • AKOS024633877
    • 1021073-99-3
    • N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
    • F2267-0053
    • インチ: 1S/C19H20F2N2O3S/c20-14-9-10-18(17(21)12-14)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
    • InChIKey: YOQORVWDQSXNOM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1)(N1CCCCC1CC(NC1C=CC(=CC=1F)F)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 394.11627000g/mol
  • どういたいしつりょう: 394.11627000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 605
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 74.9Ų

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2267-0053-5μmol
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2267-0053-2μmol
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2267-0053-4mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2267-0053-75mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2267-0053-2mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2267-0053-100mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2267-0053-40mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2267-0053-5mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2267-0053-10μmol
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2267-0053-3mg
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide
1021073-99-3 90%+
3mg
$63.0 2023-05-16

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide 関連文献

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamideに関する追加情報

Introduction to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide (CAS No. 1021073-99-3) and Its Emerging Applications in Chemical Biology

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide, identified by the CAS number 1021073-99-3, is a structurally sophisticated compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to a class of heterocyclic derivatives characterized by its piperidine core functionalized with a benzenesulfonyl group and an N-(2,4-difluorophenyl)acetamide moiety. The unique combination of these structural features imparts distinct physicochemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic intervention.

The benzenesulfonyl group in the molecule serves as a key pharmacophore, contributing to its binding affinity and interaction with biological targets. This moiety is well-documented for its role in enhancing metabolic stability and improving solubility profiles, which are critical factors in the development of orally bioavailable drugs. In contrast, the piperidine ring is a common scaffold in many bioactive molecules, known for its ability to modulate receptor binding and exhibit favorable pharmacokinetic properties. The presence of the N-(2,4-difluorophenyl)acetamide substituent further enhances the compound's potential by introducing fluorine atoms, which are widely recognized for their ability to improve drug efficacy and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide with various biological targets. Studies suggest that this compound exhibits high affinity for enzymes involved in inflammatory pathways, making it a potential lead for developing novel anti-inflammatory agents. Additionally, preliminary in vitro assays have demonstrated its ability to inhibit the activity of certain kinases, which are critical targets in oncology research. These findings align with the growing interest in small-molecule inhibitors that can modulate cellular signaling pathways associated with diseases such as cancer and autoimmune disorders.

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring presents a synthetic challenge due to their high reactivity and sensitivity to nucleophilic substitution reactions. However, modern synthetic methodologies have overcome these limitations by employing transition-metal-catalyzed cross-coupling reactions and fluorination techniques that allow for efficient incorporation of fluorine at desired positions.

In terms of pharmacological activity, the benzenesulfonyl group has been shown to enhance binding interactions with protein targets by forming hydrogen bonds and hydrophobic interactions. This feature is particularly valuable in designing molecules that require tight binding to their intended receptors. The piperidine ring, on the other hand, contributes to the compound's overall solubility and bioavailability, which are essential for effective drug delivery. The combination of these structural elements results in a molecule with balanced physicochemical properties suitable for further development as a therapeutic agent.

Current research efforts are focused on optimizing the synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide to improve scalability and cost-efficiency. Additionally, studies are underway to explore its potential applications in treating neurological disorders by investigating its interactions with neurotransmitter receptors. The unique structural features of this compound make it an attractive candidate for developing next-generation therapeutics that address unmet medical needs.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced metabolic stability, improved pharmacokinetic profiles, and increased binding affinity. In the case of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide, the presence of two fluorine atoms at specific positions on the aromatic ring contributes to its bioactivity by modulating electronic properties and influencing receptor interactions. This underscores the importance of fluorine chemistry in drug design and highlights the potential of this compound as a lead molecule for further therapeutic development.

As our understanding of biological pathways continues to evolve, so does our ability to design molecules that selectively target specific disease mechanisms. The growing body of evidence supporting the use of heterocyclic compounds like 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide underscores their significance in modern drug discovery. By leveraging advanced synthetic techniques and computational tools, researchers can rapidly identify promising candidates for further investigation, accelerating the development pipeline for new therapeutics.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量